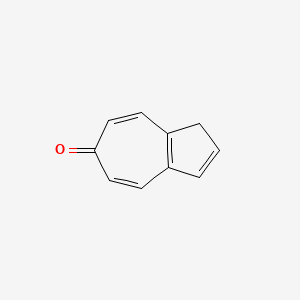
Azulen-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulen-6(1H)-one is a heterocyclic compound with a unique structure that features a seven-membered ring fused to a five-membered ring This compound is part of the azulene family, known for their deep blue color and aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Azulen-6(1H)-one can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, which utilizes organotin reagents of azulenes . This method provides easy access to poly(azulen-6-yl)benzene derivatives . Another method involves the migratory rearrangement of spirocycles, which leads to the construction of structurally rigid Azulen-6(1H)-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
Analyse Des Réactions Chimiques
Types of Reactions: Azulen-6(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for diverse reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Stille cross-coupling reaction employs organotin reagents , while other reactions may use different catalysts and solvents to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the Stille cross-coupling reaction produces poly(azulen-6-yl)benzene derivatives , while other reactions may yield different substituted azulene compounds.
Applications De Recherche Scientifique
Azulen-6(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, its unique structure and reactivity make it a valuable tool for studying biochemical pathways and interactions. In medicine, this compound derivatives have shown potential as therapeutic agents due to their biological activity . Additionally, in industry, this compound is used in the development of advanced materials and dyes .
Mécanisme D'action
The mechanism of action of Azulen-6(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Azulen-6(1H)-one include other azulene derivatives such as azulen-2-ylmethylene(triphenyl)phosphorane and 1H,2H,3H-cyclopenta[a]azulen-6-ylmethane .
Uniqueness: this compound stands out due to its specific structural features and reactivity. Its seven-membered ring fused to a five-membered ring provides unique chemical properties that differentiate it from other azulene derivatives. This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
63752-83-0 |
|---|---|
Formule moléculaire |
C10H8O |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1H-azulen-6-one |
InChI |
InChI=1S/C10H8O/c11-10-6-4-8-2-1-3-9(8)5-7-10/h1-2,4-7H,3H2 |
Clé InChI |
XSMSTQSVQQXTED-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


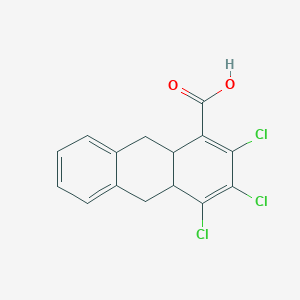

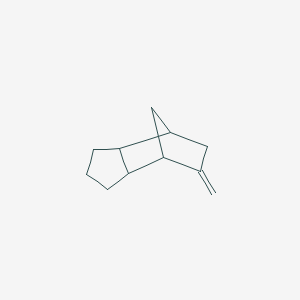
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
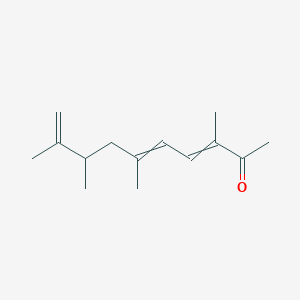
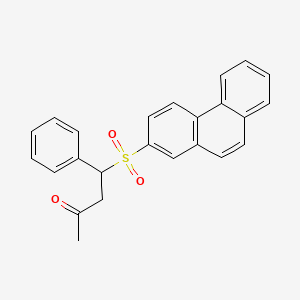

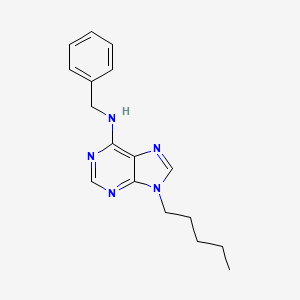

![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

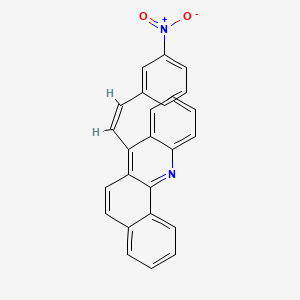

![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
